molecular formula C11H14O4S B7865824 1-[3-(Methanesulfonylmethyl)-4-methoxyphenyl]ethan-1-one

1-[3-(Methanesulfonylmethyl)-4-methoxyphenyl]ethan-1-one

Cat. No.: B7865824
M. Wt: 242.29 g/mol
InChI Key: FLEXCUDHNXHDGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Methanesulfonylmethyl)-4-methoxyphenyl]ethan-1-one is an organic compound with a complex structure that includes a methanesulfonylmethyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Methanesulfonylmethyl)-4-methoxyphenyl]ethan-1-one typically involves the reaction of 3-(methanesulfonylmethyl)-4-methoxybenzaldehyde with ethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Methanesulfonylmethyl)-4-methoxyphenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the methanesulfonylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

1-[3-(Methanesulfonylmethyl)-4-methoxyphenyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(Methanesulfonylmethyl)-4-methoxyphenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The methanesulfonylmethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activity or the inhibition of specific biochemical pathways .

Comparison with Similar Compounds

  • 1-[3-methoxy-4-(methylsulfanyl)phenyl]ethan-1-one
  • 1-(4-methoxyphenyl)ethan-1-one
  • 1-(4-methoxyphenyl)-2,3,3-trichloro-2-propen-1-one

Comparison: Compared to similar compounds, 1-[3-(Methanesulfonylmethyl)-4-methoxyphenyl]ethan-1-one is unique due to the presence of the methanesulfonylmethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies .

Properties

IUPAC Name

1-[4-methoxy-3-(methylsulfonylmethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-8(12)9-4-5-11(15-2)10(6-9)7-16(3,13)14/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEXCUDHNXHDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.